molecular formula C8H7NO2 B15199958 2H-Pyrano[2,3-B]pyridin-3(4H)-one

2H-Pyrano[2,3-B]pyridin-3(4H)-one

Cat. No.: B15199958
M. Wt: 149.15 g/mol
InChI Key: RUQHFNXESRXNJN-UHFFFAOYSA-N
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Description

Significance and Research Context of Pyrano-Fused Heterocycles

Pyrano-fused heterocycles, a class of compounds that includes the 2H-Pyrano[2,3-b]pyridin-3(4H)-one scaffold, are of considerable interest in medicinal chemistry. The fusion of a pyran ring with other heterocyclic systems, such as pyridine (B92270), can lead to the creation of novel molecular architectures with a wide range of biological activities. derpharmachemica.comekb.eg The pyridine nucleus itself is a versatile pharmacophore known to enhance the pharmacokinetic properties of drugs. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, a crucial interaction for drug efficacy. nih.gov

The fusion of a pyran ring to a pyridine ring, as seen in the title compound, can confer stability to the pyran system, which is otherwise often unstable. nih.gov This stability makes these fused systems attractive for synthetic exploration and biological evaluation. Research has shown that pyrano-fused heterocycles exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. ekb.egmdpi.comnih.gov For instance, certain pyranopyrazole derivatives have been investigated as potential inhibitors of human coronaviruses. mdpi.com

The structural diversity of pyrano-fused heterocycles allows for the fine-tuning of their physicochemical and biological properties through the introduction of various substituents. This modularity is a key reason for their continued investigation in the pursuit of new therapeutic agents.

Overview of the this compound Scaffold in Organic Synthesis

The this compound scaffold serves as a valuable building block in organic synthesis for the creation of more complex molecules. A variety of synthetic strategies have been developed to construct this and related pyrano-pyridine systems. One common approach involves the cyclization of appropriately substituted precursors. For example, the reaction of 4-hydroxy-6-methyl-2(1H)-pyridone with arylmethylene malononitriles can yield pyrano[3,2-c]pyridines. mdpi.com

Multi-component reactions (MCRs) have also emerged as an efficient method for the synthesis of pyrano-fused heterocycles. nih.gov These reactions allow for the construction of complex molecular frameworks in a single step from simple starting materials, which is both time and resource-efficient. For instance, the green synthesis of pyrano[2,3-d]pyrimidine-2,4-diones has been achieved through a three-component reaction of barbituric acid, malononitrile (B47326), and various aromatic aldehydes. nih.gov

The reactivity of the this compound core allows for further functionalization, enabling the generation of libraries of derivatives for biological screening. The carbonyl group and the adjacent methylene (B1212753) group in the pyranone ring are key sites for chemical modification.

Detailed Research Findings

The synthesis of derivatives based on the pyrano-pyridine scaffold has been a subject of extensive research. The following table summarizes some key findings from the literature regarding the synthesis of related pyrano-fused pyridine derivatives.

Starting MaterialsReagents and ConditionsProductReference
4-hydroxy-6-methyl-2(1H)-pyridone, arylmethylene malononitrilesReflux2-Amino-7-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles mdpi.com
Barbituric acid, malononitrile, aromatic aldehydesSBA-Pr-SO3H (nanocatalyst), heatPyrano[2,3-d]pyrimidine-2,4-diones nih.gov
3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile, arylidene malononitrile derivativesCyclo condensationFused Pyrano[2,3-b]Pyridines ekb.eg
Salicylaldehydes, ethyl aminocrotonate or ethyl acetoacetate (B1235776)One-pot three-component reactionChromeno[3,4-c]pyridines or Chromeno[4,3-b]pyridines nih.gov

These studies highlight the versatility of the pyrano-pyridine scaffold and the various synthetic methodologies employed to access a diverse range of derivatives. The synthesized compounds are often characterized using modern analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm their structures. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4H-pyrano[2,3-b]pyridin-3-one

InChI

InChI=1S/C8H7NO2/c10-7-4-6-2-1-3-9-8(6)11-5-7/h1-3H,4-5H2

InChI Key

RUQHFNXESRXNJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=C1C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2h Pyrano 2,3 B Pyridin 3 4h One and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps called "disconnections."

Strategic Approaches to the Pyrano[2,3-B]pyridine Skeleton

The synthesis of the pyrano[2,3-b]pyridine core can be approached through several strategic disconnections. A common strategy involves the disconnection of the pyran ring, which can be formed through intramolecular cyclization reactions. For instance, the pyran portion can be constructed from a suitably functionalized pyridine (B92270) precursor. Another approach is to build the pyridine ring onto a pre-existing pyran or a related precursor.

A prevalent retrosynthetic strategy for fused pyrano[2,3-b]pyridines involves a three-component bicyclization. This approach disconnects the target molecule into three simpler fragments: a C,O-containing nucleophile, an aldehyde, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile. acs.org This method is highly efficient as it allows for the formation of two new rings and four sigma bonds in a single synthetic operation. acs.org

For pyrimidine-fused analogues, a deconstruction-reconstruction strategy offers a novel approach. This method involves the transformation of a complex pyrimidine-containing structure into an iminoenamine, which serves as a surrogate for a 1,3-dicarbonyl compound. This intermediate can then be used in de novo heterocycle synthesis to generate diverse substituted pyrimidines and other related heterocycles.

Classical and Modern Synthetic Routes

A variety of synthetic routes, both classical and modern, have been developed for the construction of the 2H-pyrano[2,3-b]pyridin-3(4H)-one scaffold and its analogues. These methods often employ multi-component reactions to enhance efficiency and atom economy.

Multi-Component Reactions (MCRs) for Pyrano[2,3-B]pyridine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials, are a powerful tool in the synthesis of complex heterocyclic systems like pyrano[2,3-b]pyridines.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of many pyrano[2,3-b]pyridine derivatives. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of pyrano[2,3-b]pyridine synthesis, the Knoevenagel condensation is often the initial step in a sequence that leads to the formation of the pyran ring.

A typical reaction sequence involves the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). nih.govnih.gov The resulting product can then undergo a Michael addition with a suitable nucleophile, followed by intramolecular cyclization to afford the pyrano[2,3-b]pyridine skeleton. Catalysts for these reactions can range from simple bases like piperidine (B6355638) to more complex systems like sulfonic acid polyvinyl pyridinium (B92312) ionic liquids or nano ZnO@PEG. nih.govacs.orgmdpi.com

For example, the reaction of various aldehydes with malononitrile, catalyzed by a periodic mesoporous organosilica-pyridine material, proceeds with high conversion and selectivity to the Knoevenagel adduct, which can then be further elaborated to the desired heterocyclic system. nih.gov

Table 1: Examples of Knoevenagel Condensation in Pyrano[2,3-b]pyridine Synthesis

AldehydeActive Methylene CompoundCatalystProduct TypeReference
Substituted BenzaldehydesMalononitrilePeriodic Mesoporous Organosilica-PyridinePyrano[2,3-b]pyridine precursor nih.gov
Aryl AldehydesMalononitrile or Methyl CyanoacetateNano ZnO@PEGBicyclic pyranopyrimidines nih.gov
2-PhenoxybenzaldehydeMethyl MalonateTiCl4/PyridineXanthene derivative precursor acs.org
Aryl AldehydesMalononitrilePiperidinePyrano[2,3-c]pyrazole nih.gov

Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex molecules. The synthesis of pyrano[2,3-b]pyridines and their analogues often utilizes such sequences.

These reactions frequently commence with a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclocondensation. nih.gov For instance, the three-component reaction of aldehydes, malononitrile, and a suitable C,O-containing nucleophile can proceed in a domino fashion to construct the fused pyrano[2,3-b]pyridine system. acs.org Rh(III)-catalyzed C-H activation followed by an intramolecular cascade annulation represents a modern and powerful strategy for the synthesis of highly fused pyrano[2,3-b]pyridines at room temperature. researchgate.net

Expanding on the efficiency of MCRs, four-component bicyclization strategies have been developed for the synthesis of structurally diverse pyrazolo[3,4-b]pyridines, which are related to the pyrano[2,3-b]pyridine core. nih.govnih.gov These reactions allow for the rapid assembly of multicyclic systems from simple and readily available starting materials. acs.org

A notable example involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one. nih.govacs.org This microwave-assisted four-component bicyclization leads to the stereoselective synthesis of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines. nih.gov The mechanism of these reactions is complex and involves a series of condensation, addition, and cyclization steps to build the intricate final structure. researchgate.net

Cycloaddition Reactions in Pyrano[2,3-b]pyridine Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the pyrano[2,3-b]pyridine core. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and effective method for synthesizing six-membered rings. In the context of pyrano[2,3-b]pyridine synthesis, this can involve the reaction of a diene with a dienophile to form the pyridine or pyran ring. rsc.org While normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging, inverse electron-demand versions have proven more successful. acsgcipr.org These reactions often utilize electron-poor dienes, such as 1,2,4-triazines, which react with a dienophile to form an initial adduct that subsequently aromatizes to the pyridine ring. acsgcipr.org The use of 2-pyrones as dienes in Diels-Alder reactions is also a notable strategy. For instance, 3,5-dibromo-2-pyrone has been shown to be a highly reactive and stereoselective diene, reacting with various dienophiles to produce bicyclic adducts in high yields. nih.gov These adducts can then be further manipulated to generate synthetically useful bicyclolactones. nih.gov

DieneDienophileConditionsProductReference
1,2,4-TriazinesEnaminesThermalPyridine derivatives acsgcipr.org
3,5-Dibromo-2-pyroneVariousNot specifiedBicyclic adducts nih.gov
1-Azadienes2-carbon π-componentsThermal or transition metal-catalyzedPyridines rsc.org

This table summarizes examples of Diels-Alder reactions used in the synthesis of pyridine and related heterocyclic systems.

Intramolecular Diels-Alder reactions have also been reported as a facile route to annelated pyridines, often requiring milder conditions than their intermolecular counterparts. acsgcipr.org

Formal [3+3]-cycloaddition reactions provide an alternative and efficient route to six-membered heterocyclic rings. Although direct [3+3] cycloadditions are less common, tandem reactions that achieve the net effect of a [3+3] cycloaddition are employed. For instance, the synthesis of pyrazolo[1,5-a]pyridines can be achieved through a tandem palladium-catalyzed/silver-mediated reaction of N-benzoyliminopyridinium ylides with alkenyl bromides or iodides. This process involves a sequence of elimination, direct functionalization, and cyclization, effectively acting as a formal [3+2] annulation to form the pyrazole (B372694) ring fused to the pyridine. While not a direct synthesis of the pyran ring, this strategy highlights the utility of formal cycloadditions in building fused pyridine systems.

Another relevant example is the visible-light-induced formal [3+2] cycloaddition of 2H-azirines with alkynes to produce highly functionalized pyrroles. nih.gov This metal-free approach, using organic dye photocatalysts, demonstrates the potential of photochemical methods in constructing heterocyclic rings through formal cycloaddition pathways. nih.gov

Green Chemistry Approaches in Pyrano[2,3-b]pyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, catalysts, and energy sources.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to higher yields and shorter reaction times compared to conventional heating methods. informahealthcare.comosi.lv This technique has been successfully applied to the synthesis of various pyrano[2,3-b]pyridine analogs. For example, a regioselective synthesis of pyrano[2,3-c]pyridine derivatives was achieved through a microwave-assisted multicomponent reaction of aromatic aldehydes, an active methylene compound, and 3-hydroxypicolinic acid using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). thescipub.com

Similarly, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been accomplished in a single step via the microwave-assisted condensation of barbituric acid or 2-thiobarbituric acid with benzylidene acetophenone (B1666503) derivatives in the presence of phosphorous pentoxide. researchgate.net The use of ionic liquids, such as [EMIM][OH], in combination with microwave irradiation has also been reported for the rapid synthesis of pyrano[2,3-d]pyrimidines. informahealthcare.com

ReactantsCatalyst/ConditionsProductReference
Aromatic aldehydes, ethyl cyanoacetate/malononitrile, 3-hydroxypicolinic acidDMAP, MicrowavePyrano[2,3-c]pyridine derivatives thescipub.com
Barbituric acid/2-thiobarbituric acid, benzylidene acetophenone derivativesP2O5, Microwave, Glacial acetic acid5H-pyrano[2,3-d]pyrimidinone derivatives researchgate.net
Barbituric acid, aromatic aldehydes, malononitrile[EMIM][OH], MicrowavePyrano[2,3-d]pyrimidines informahealthcare.com

This table showcases various microwave-assisted syntheses of pyrano[2,3-b]pyridine analogs.

The development of catalyst-free and solvent-free synthetic methods is a key goal of green chemistry, as it reduces waste and simplifies purification processes. Several pyrano[2,3-b]pyridine analogs have been synthesized under such conditions. For instance, a one-pot synthesis of pyrano[2,3-d]pyrimidine scaffolds has been reported using visible light irradiation as a green promoter at room temperature, completely avoiding the need for a catalyst or solvent. researchgate.net This method proceeds through a Knoevenagel-Michael cyclocondensation reaction. researchgate.net

Another example involves the synthesis of dihydropyrano[2,3-c]pyrazoles through a four-component reaction of ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, aromatic aldehydes, and malononitrile under solvent-free conditions at room temperature. researchgate.net While this particular reaction was catalyzed by cyanuric acid and 1-methyl imidazole, it highlights the move towards milder and more environmentally friendly conditions. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of aqueous media in organic synthesis is a significant advancement in green chemistry. The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous medium using ultrasonic irradiation, demonstrating a catalyst-free multicomponent reaction. nih.gov

Furthermore, the application of bio-nanocatalysts represents a novel and sustainable approach. For example, a nano-SiO2 catalyst derived from wheat straw agricultural waste has been utilized for the preparation of pyrano[2,3-c]pyrazoles. nih.gov This catalyst is recyclable and operates under environmentally benign conditions. Another innovative approach involves the use of a synthesized CFA (composition of fly ash) biocatalyst for the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives under ambient conditions. researchgate.net

ReactionCatalyst/MediumKey FeaturesReference
Synthesis of pyrano[2,3-c]pyrazole derivativesCatalyst-free, Ultrasonic irradiationAqueous medium, Excellent yields nih.gov
Synthesis of pyrano[2,3-c]pyrazolesNano-SiO2 from wheat strawRecyclable catalyst, Green synthesis nih.gov
Synthesis of pyrano[2,3-c]pyrazole derivativesCFA biocatalystAmbient conditions, One-pot reaction researchgate.net

This table provides examples of green synthetic methods for pyrano[2,3-b]pyridine analogs utilizing aqueous media and bio-nanocatalysts.

Catalyst Development and Optimization in Pyrano[2,3-B]pyridine Synthesis

Organocatalysis (e.g., DABCO, Piperidine, Triethylamine)

Organocatalysis represents a powerful and environmentally friendly approach for the synthesis of heterocyclic compounds. Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), piperidine, and triethylamine (B128534) have proven effective in promoting the formation of the pyrano[2,3-b]pyridine core, typically through multicomponent reactions.

DABCO has been successfully employed as a catalyst in the one-pot, three-component condensation reactions of aromatic aldehydes, active methylene compounds, and barbituric acid derivatives in aqueous ethanol (B145695) at room temperature to yield pyrano[2,3-d]pyrimidines, a related class of compounds. This method is noted for its operational simplicity, mild reaction conditions, and high yields, utilizing a low-cost and less toxic catalyst. researchgate.netnih.gov One study demonstrated the synthesis of annulated pyrano[2,3-d]pyrimidines where 10 mol% of DABCO in an ethanol:water (1:1) mixture for 30-40 minutes at room temperature was optimal. researchgate.net

Piperidine is another effective organocatalyst, particularly in the synthesis of pyrano[2,3-c]pyrazoles, which share a similar pyran-fused heterocyclic structure. It has been used in the three-component condensation of 2-phenyl-1H-indole-3-carbaldehydes, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in refluxing ethanol. nih.gov Furthermore, piperidine has catalyzed the four-component reaction of β-ketoesters, hydrazine hydrate, malononitrile, and isatins in aqueous media at room temperature to produce spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. tandfonline.com

Triethylamine , often in conjunction with pyridine, is utilized to facilitate reactions by acting as a base to neutralize acids formed during the reaction. stackexchange.comrsc.org For instance, the interaction of certain precursors with triethylamine can lead to the formation of pyrano[3,2-c]pyridine-3-carbonitriles. africanjournalofbiomedicalresearch.com Its role is generally to deprotonate reactants, thereby increasing their nucleophilicity and promoting cyclization. stackexchange.com

CatalystReactantsProductReaction ConditionsYield (%)
DABCO Aromatic aldehydes, active methylene compound, barbituric acidPyrano[2,3-d]pyrimidine derivatives10 mol% DABCO, EtOH:H2O (1:1), room temp, 30-40 minHigh
Piperidine 2-phenyl-1H-indole-3-carbaldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-oneIndol-3-yl substituted pyrano[2,3-c]pyrazolesEthanol, reflux, 2-2.5 h59-74
Piperidine β-ketoesters, hydrazine hydrate, malononitrile, isatinsSpiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrilesAqueous media, room tempGood

Solid Acid and Heterogeneous Catalysis (e.g., SiO2-Pr-SO3H, CuFe2O4@starch, MgO-SBA-15)

To overcome challenges associated with catalyst separation and recycling, solid acid and heterogeneous catalysts have been developed. These materials offer high efficiency, stability, and reusability.

Sulfonic acid-functionalized silica (B1680970) (SiO2-Pr-SO3H) , a type of nanoporous solid acid catalyst, has been effectively used in the synthesis of pyrano[2,3-d]pyrimidine diones. These reactions are typically carried out under solvent-free conditions with high efficiency. africanjournalofbiomedicalresearch.comnih.gov The catalyst is prepared by modifying the surface of SBA-15, a mesoporous silica material, with propylsulfonic acid groups. africanjournalofbiomedicalresearch.com This catalyst has also been used for the synthesis of pyrazolopyridines under microwave irradiation, showcasing its versatility. rsc.org

Copper ferrite (B1171679) nanoparticles supported on starch (CuFe2O4@starch) represent a magnetically recoverable bionanocatalyst. This catalyst has been applied to the three-component synthesis of 4H-pyran derivatives. nih.gov The magnetic nature of the CuFe2O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for several cycles with minimal loss of activity. nih.govnih.gov This catalytic system has also been utilized in the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines under solvent-free conditions. researchgate.net

Magnesium oxide supported on SBA-15 (MgO-SBA-15) is another heterogeneous catalyst used for the synthesis of pyrano[3,2-c]chromene derivatives via a one-pot, three-component reaction. benthamscience.com This method offers mild, solvent-free reaction conditions at room temperature with excellent yields and easy product isolation. benthamscience.comhilarispublisher.com MgO nanopowders have also been shown to catalyze the synthesis of pyrano[4,3-d]thiazolo[3,2-a]pyrimidine derivatives. researchgate.netresearchgate.net

CatalystReactantsProductReaction ConditionsYield (%)
SiO2-Pr-SO3H Barbituric acid, malononitrile, aromatic aldehydesPyrano[2,3-d]pyrimidine dionesSolvent-free, 140°C, 15 minHigh
CuFe2O4@starch Aldehyde, dimedone, malononitrile2-amino-4H-chromene derivativesEthanol, reflux90-96
MgO-SBA-15 Aromatic aldehyde, malononitrile, 4-hydroxycoumarinPyrano[3,2-c]chromene derivativesSolvent-free, room temp, short timeExcellent

Green Catalyst Strategies (e.g., Ammonium (B1175870) Acetate)

In line with the principles of green chemistry, the use of environmentally benign catalysts is highly desirable. Ammonium acetate (B1210297) has emerged as a cheap, non-toxic, and effective catalyst for the synthesis of pyrano-fused heterocycles.

Ammonium acetate has been utilized as a green catalyst for the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds to produce fused pyrano[2,3-b]pyrans. tandfonline.combenthamscience.com The reaction proceeds in acetic acid and is proposed to occur via a Knoevenagel condensation followed by a 6π-electrocyclization. tandfonline.combenthamscience.com In some instances, when using carbocyclic 1,3-dicarbonyls, fused pyridines were isolated, indicating that ammonium acetate can also serve as a nitrogen source. benthamscience.com The optimal condition for the synthesis of fused 2H-pyrans was found to be 1.0 equivalent of ammonium acetate in refluxing acetic acid for 1 hour, affording a 95% yield. benthamscience.com

CatalystReactantsProductReaction ConditionsYield (%)
Ammonium Acetate 4H-chromene-3-carbaldehydes, cyclic 1,3-dicarbonyl compoundsFused pyrano[2,3-b]pyransAcetic acid, reflux, 1 hup to 95
Ammonium Acetate 3-formyl-4H-chromenes, 1,3-dicarbonyl compoundsβ-(2-hydroxybenzyl)-substituted pyridines--

Synthetic Transformations from Precursors to this compound and Related Systems

The construction of the this compound ring system often involves the cyclization and transformation of appropriately functionalized precursors.

Conversion from 4H-Pyran and 2H-Pyranone Derivatives

The pyran ring serves as a versatile starting point for the synthesis of pyrano-fused systems. The synthesis of fused pyrano[2,3-b]pyrans has been achieved from 4H-chromene-3-carbaldehydes, which are themselves a type of 4H-pyran derivative. tandfonline.combenthamscience.com The reaction with a 1,3-dicarbonyl compound under ammonium acetate catalysis leads to the formation of the fused pyran ring. tandfonline.combenthamscience.com

Similarly, 2H-pyran-2-one derivatives can be transformed into more complex fused systems. For example, suitably functionalized 2H-pyran-2-ones can react with ethyl acetoacetate to yield 4H,5H-pyrano[3,4-c]pyran-4,5-diones. hilarispublisher.com The formation of the pyran moiety of fused pyranocoumarins, which can be analogous to pyranopyridinones, is often achieved through the Claisen rearrangement of propargyloxycoumarins followed by cyclization, or by the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. ekb.eg

Functionalization of Existing Pyrano[2,3-B]pyridine Scaffolds

Once the core pyrano[2,3-b]pyridine scaffold is constructed, further functionalization can be carried out to generate a library of derivatives with diverse properties. A recent study detailed the synthesis of fused pyrano[2,3-b]pyridine derivatives through the cyclo-condensation of an amino cyano spiro pyrano derivative with various arylidene malononitrile derivatives. ekb.egnih.gov This approach allows for the introduction of different aryl groups onto the pyridine ring of the final product. ekb.egnih.gov Another strategy involves the functionalization of the pyridine ring in pyridinophane macrocycles, which can tune the electrochemical and thermodynamic properties of their metal complexes. This highlights the potential for modifying the electronic properties of the pyrano[2,3-b]pyridine system through substitution on the pyridine ring. Furthermore, the synthesis of pyrano[4,3-b]pyran-5(4H)-ones involved a multi-step sequence that included the construction of the pyran ring followed by the fused pyranone, and subsequent functionalization at the C-8 position using Pd-mediated C-C bond-forming reactions. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2h Pyrano 2,3 B Pyridin 3 4h One

Mechanistic Investigations of Formation Pathways

The construction of the 2H-pyrano[2,3-b]pyridin-3(4H)-one ring system is often achieved through multicomponent and domino reactions, which offer high efficiency and atom economy by forming multiple chemical bonds in a single synthetic operation. These processes are governed by the generation and subsequent reaction of key intermediates.

The synthesis of pyranone-containing heterocyclic systems, including structures analogous to this compound, frequently employs domino reactions that proceed through a series of consecutive steps. acs.orgnih.gov One plausible general mechanism for the formation of a related 2H-pyran-2-one core involves the reaction of a β-ketothioacetal with an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a base. The initial step is a nucleophilic attack of the malononitrile anion at the β-position of the ketoenolether, followed by the elimination of a methylthio group to generate an intermediate. This intermediate then undergoes an intramolecular O-cyclization to form a 2-imino-2H-pyran, which can be subsequently hydrolyzed to the corresponding 2-oxo-2H-pyran-3-carbonitrile. acs.org

Another powerful strategy for constructing fused pyran systems is the formal [3+3] cycloaddition. For instance, the condensation of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, catalyzed by ammonium (B1175870) acetate (B1210297), proceeds via a Knoevenagel condensation to form a 1-oxatriene intermediate. This intermediate then undergoes a 6π-electrocyclization to furnish the pyrano[2,3-b]pyran ring system. rsc.orgnih.gov The reversibility of this electrocyclization can sometimes lead to the formation of pyridine (B92270) derivatives through the addition of ammonia (B1221849) to the oxatriene intermediate. rsc.org

Microwave-assisted multicomponent reactions have also been developed for the regioselective synthesis of pyrano[4,3-b]pyran-5-one derivatives. These reactions, involving an aldehyde, a 4-hydroxy-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine, are proposed to proceed through a selective [1+3+2] cycloaddition pathway, showcasing the versatility of domino reactions in assembling complex heterocyclic frameworks. arkat-usa.org

Table 1: Key Mechanistic Steps in the Formation of Pyrano-fused Systems

Mechanistic StepDescriptionIntermediate(s)
Knoevenagel CondensationReaction between an aldehyde/ketone and an active methylene compound.1-Oxatriene
Michael AdditionNucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound.Enolate
Intramolecular CyclizationFormation of a cyclic structure from a single molecule.2-Imino-2H-pyran
6π-ElectrocyclizationA pericyclic reaction involving a 6π-electron system to form a six-membered ring.1-Oxatriene
HydrolysisCleavage of a chemical bond by the addition of water.2-Oxo-2H-pyran

This table is generated based on mechanistic proposals for related pyranone syntheses.

The progression of multicomponent and domino reactions leading to pyranone-containing heterocycles is critically dependent on the in-situ generation and subsequent reactivity of key intermediates. In many synthetic routes, a 2-imino-4-(substituted)-6-aryl-2H-pyran-3-carbonitrile is a central intermediate. nih.gov This species can be formed through the intramolecular O-cyclization of a precursor generated from the reaction of a β-ketothioacetal and malononitrile. nih.gov The fate of this intermediate dictates the final product; for example, acidic hydrolysis can convert the imino group to a carbonyl, yielding a 2-oxo-2H-pyran-3-carbonitrile. nih.gov

In other reaction pathways, such as the synthesis of pyrano[2,3-b]pyrans, a conjugated 1-oxatriene is the crucial intermediate. Its formation via Knoevenagel condensation is followed by a thermally or photochemically induced 6π-electrocyclization to construct the pyran ring. rsc.orgnih.gov The stability and reactivity of this oxatriene intermediate are pivotal; if it undergoes addition of ammonia before cyclization, pyridine derivatives can be formed instead. rsc.org The strategic generation and control of such intermediates are therefore fundamental to the successful synthesis of the desired pyran-fused heterocyclic systems.

Transformations and Derivatizations of the Pyrano[2,3-B]pyridine Core

Once formed, the this compound scaffold can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions include intramolecular cyclizations, rearrangements, hydrolysis, decarboxylation, alkylation, and acylation.

The pyrano[2,3-b]pyridine core and its analogues can be subjected to intramolecular cyclization reactions to build more complex polycyclic systems. A notable example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. In a related system, a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime can be converted to the corresponding nitrile oxide, which then undergoes an intramolecular [3+2] cycloaddition with the adjacent allyl group to form a new five-membered isoxazole (B147169) ring fused to the pyran ring, yielding a pyrazolo[4′,3′:5,6]pyrano[4,3-c] acs.orgnih.govoxazole system. mdpi.com

Pyran-2-one derivatives are also known to undergo rearrangement reactions. researchgate.netimist.ma These transformations often involve the opening of the pyranone ring by a nucleophile, followed by a recyclization to form a different heterocyclic system. researchgate.netimist.ma For example, reaction with hydrazines can lead to the formation of pyridazinones, while reaction with other dinucleophiles can result in various rearranged products. beilstein-journals.org

The ester or nitrile groups often present in synthetically accessible pyrano[2,3-b]pyridine derivatives can be susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of an intermediate 2-imino-2H-pyran to a 2-oxo derivative is a key step in some synthetic sequences. nih.gov

Decarboxylation is another important transformation, particularly for derivatives bearing a carboxylic acid group at a position that can stabilize a negative charge upon loss of CO2. For instance, functionalized 2-pyridone-3-carboxylic acids, which are structurally related to the pyridine part of the target molecule, can undergo decarboxylation when heated with potassium carbonate in toluene. nih.gov This type of reaction could potentially be applied to derivatives of this compound that possess a carboxylic acid substituent on the pyridine ring.

Table 2: Summary of Potential Derivatization Reactions

Reaction TypeReagents and Conditions (based on related systems)Potential Product
Intramolecular CycloadditionGeneration of a reactive intermediate (e.g., nitrile oxide) adjacent to an unsaturated moiety.Fused polycyclic systems
Ring Opening/RearrangementNucleophiles (e.g., hydrazines, amines).Rearranged heterocyclic cores
HydrolysisAcidic or basic aqueous conditions.Carboxylic acids or ketones from nitriles/esters
DecarboxylationHeat, sometimes with a base (e.g., K2CO3).Removal of a carboxylic acid group
O-AlkylationAlkyl halide, base (e.g., Cs2CO3, K2CO3).3-Alkoxy-2H-pyrano[2,3-b]pyridine derivatives
N-AlkylationAlkylating agents, potentially under specific conditions.N-alkylated pyridinium (B92312) salts

This table summarizes potential reactions based on the reactivity of analogous heterocyclic systems.

Palladium-Catalyzed Cross-Coupling and Amination Reactions

While specific literature on the palladium-catalyzed reactions of this compound itself is limited, extensive research on analogous heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and 7-azaindoles, provides valuable insights into the potential reactivity of this scaffold. These studies demonstrate the feasibility of introducing a wide range of substituents onto the pyridine ring of such fused systems.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. Systematic investigations on halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones have shown that these compounds readily undergo Suzuki-Miyaura coupling with various (hetero)arylboronic acids. rsc.orgproprogressio.hu These reactions typically afford the corresponding (hetero)aryl derivatives in good to excellent yields, even when starting from less reactive chloro derivatives. rsc.orgproprogressio.hu The reactivity of the halogen substituent generally follows the expected trend of I > Br > Cl. proprogressio.hu

Based on these findings, it is highly probable that halo-substituted derivatives of this compound can be effectively functionalized using Suzuki-Miyaura coupling. The following table outlines typical conditions that could be adapted for this purpose, based on successful couplings with the analogous 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. rsc.orgproprogressio.hu

SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85 rsc.org
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O92 rsc.org
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-oneThiophen-2-ylboronic acidPd(PPh₃)₄NaHCO₃DME/H₂O78 proprogressio.hu

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. Research on unprotected halo-7-azaindoles (pyrrolo[2,3-b]pyridines) has demonstrated that this reaction can be performed with high selectivity on the heteroaryl halide, even in the presence of a reactive N-H group. mit.edunih.gov The use of specific palladium precatalysts and ligands is crucial for achieving high yields and tolerating a wide range of functional groups on both the amine and the heterocyclic partner. mit.edu

Given the structural similarities, it is anticipated that halo-substituted 2H-pyrano[2,3-b]pyridin-3(4H)-ones could be valuable substrates for Buchwald-Hartwig amination reactions. The conditions developed for halo-7-azaindoles could serve as a starting point for optimizing these transformations.

SubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
4-Chloro-7-azaindoleMorpholine (B109124)Pd₂(dba)₃ / XPhosNaOtBuToluene95 mit.edu
4-Bromo-7-azaindoleAnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane88 nih.gov
5-Bromo-7-azaindolen-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF92 mit.edu

Stereochemical Aspects of Pyrano[2,3-B]pyridin-3(4H)-one Synthesis

The synthesis of this compound and its derivatives can present interesting stereochemical challenges, particularly when substituents are introduced on the pyranone ring. The presence of stereocenters in the molecule can lead to the formation of enantiomers and diastereomers, making stereoselective synthesis a critical aspect for potential pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

While specific studies on the stereoselective synthesis of the parent this compound are not abundant in the literature, general principles of stereoselective synthesis of related dihydropyranone systems can be applied. For instance, the synthesis of highly functionalized 2,3-dihydro-4-pyranones has been achieved with high diastereo- and enantioselectivity using chiral phosphine (B1218219) oxide catalysts in double aldol (B89426) reactions. nih.gov This suggests that catalytic asymmetric methods could be a viable strategy to control the stereochemistry during the construction of the pyranone ring of the target scaffold.

Furthermore, Michael addition reactions to dihydropyran-4-ones have been shown to proceed with high stereoselectivity, preferentially forming the trans isomers through axial attack of the nucleophile. nih.gov Such strategies could be employed to introduce substituents at the C2 position of a pre-formed pyranone ring with a defined stereochemical outcome.

The development of synthetic routes that allow for the precise control of the three-dimensional arrangement of atoms in the this compound scaffold is an important area for future research, as it would enable the systematic investigation of the structure-activity relationships of its chiral derivatives.

Spectroscopic Characterization and Structural Elucidation of 2h Pyrano 2,3 B Pyridin 3 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2H-Pyrano[2,3-b]pyridin-3(4H)-one in solution. By analyzing various NMR experiments, the connectivity and spatial arrangement of all atoms can be determined.

¹H NMR and ¹³C NMR Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for the structure. The chemical shifts (δ) are influenced by the electron density around the nuclei and the anisotropic effects from the aromatic pyridine (B92270) ring.

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring and the saturated pyranone ring. The pyridine protons (H-5, H-6, and H-7) will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitrogen atom, causing deshielding, particularly at the α-position (H-5) and γ-position (H-7). ipb.pt The methylene (B1212753) protons on the pyranone ring (H-2 and H-4) are aliphatic and would appear further upfield. The H-2 protons, being adjacent to the ether oxygen, are expected around δ 4.0-4.5 ppm, while the H-4 protons, adjacent to the ketone, would be found around δ 2.5-3.0 ppm. Spin-spin coupling would be observed between adjacent protons, for instance, between H-5, H-6, and H-7 on the pyridine ring. libretexts.org

¹³C NMR: The ¹³C NMR spectrum will show nine distinct carbon signals. The most downfield signal will be the carbonyl carbon (C-3) of the ketone, typically in the range of δ 190-210 ppm. The aromatic carbons of the pyridine ring (C-5, C-6, C-7, C-4a, C-8a) will resonate between δ 120-160 ppm. ipb.pt The aliphatic carbons of the pyranone ring will be the most shielded; C-2 (next to the ether oxygen) is expected around δ 60-70 ppm, and C-4 (next to the carbonyl group) is expected around δ 35-45 ppm.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
2~4.0 - 4.5 (t)~60 - 70Methylene protons adjacent to ether oxygen.
3-~190 - 210Ketone carbonyl carbon.
4~2.5 - 3.0 (t)~35 - 45Methylene protons alpha to carbonyl.
4a-~155 - 165Bridgehead carbon.
5~8.0 - 8.4 (dd)~148 - 152Proton at α-position to pyridine nitrogen.
6~7.0 - 7.4 (dd)~120 - 125Proton at β-position to pyridine nitrogen.
7~7.6 - 8.0 (dd)~135 - 140Proton at γ-position to pyridine nitrogen.
8a-~118 - 122Bridgehead carbon.

Advanced NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY, ADEQUATE)

To unambiguously assign these signals and confirm the fused-ring structure, a suite of 2D NMR experiments is essential. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the signals for H-2, H-4, H-5, H-6, and H-7 to their corresponding carbons C-2, C-4, C-5, C-6, and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across quaternary carbons and heteroatoms. Key correlations would be expected from the H-2 protons to the C-3 and C-8a carbons, and from the H-4 protons to the C-3, C-4a, and C-5 carbons. The pyridine protons would show correlations to neighboring carbons within the pyridine ring and, importantly, to the bridgehead carbons (C-4a, C-8a), confirming the fusion pattern. columbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between H-5, H-6, and H-7, establishing their sequence on the pyridine ring. A correlation between the H-2 and H-4 protons might also be observed, depending on the coupling constant across the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is invaluable for confirming stereochemistry and conformation. For instance, a NOESY experiment could show a spatial correlation between the protons on the C-4 methylene group and the H-5 proton on the pyridine ring, confirming the geometry of the ring fusion. nih.govresearchgate.net

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, this experiment can provide direct carbon-carbon correlation information, mapping out the entire carbon skeleton of the molecule.

¹⁵N and ¹⁹F NMR for Heteroatom Characterization

¹⁵N NMR: The nitrogen atom in the pyridine ring is NMR active. A ¹⁵N NMR spectrum, often acquired indirectly through an HMBC experiment, would show a signal characteristic of a pyridine-type nitrogen. The chemical shift for pyridine itself is around -60 to -100 ppm (relative to CH₃NO₂). The exact shift for this compound would be influenced by the fused pyranone ring. nih.govnih.gov

¹⁹F NMR: This technique is only applicable to compounds containing fluorine. For the parent compound this compound, a ¹⁹F NMR spectrum would not be relevant. However, for fluorinated derivatives, it would be a highly sensitive method for confirming the position and number of fluorine atoms. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by a few key absorption bands that correspond to its main functional groups. The most prominent and diagnostic peak would be the strong absorption from the ketone carbonyl (C=O) stretch.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic (Pyridine)
~2950 - 2850C-H stretchAliphatic (CH₂)
~1715 - 1735C=O stretchSaturated Ketone
~1600 - 1450C=C and C=N stretchesAromatic Ring (Pyridine)
~1250 - 1050C-O-C stretchEther (Pyran ring)

The presence of a strong band around 1725 cm⁻¹ would confirm the saturated ketone, while bands in the 1600-1450 cm⁻¹ region would be indicative of the pyridine ring. mdpi.comnih.gov The C-O-C ether linkage would be identified by a strong band in the fingerprint region. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl (C=O) stretch would be visible, it is often weaker in Raman spectra compared to IR. Conversely, the symmetric vibrations of the non-polar bonds in the pyridine ring (C=C and C=N) would be expected to produce strong and sharp signals in the Raman spectrum, making it particularly useful for characterizing the aromatic portion of the molecule. The C-H stretching vibrations would also be clearly visible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. nih.gov For this compound, with a molecular formula of C₈H₇NO₂, the theoretical exact mass is 149.0477 g/mol . HRMS analysis can confirm this molecular weight with a high degree of confidence, typically within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Under electron impact, pyranone derivatives often undergo characteristic fragmentation pathways. For instance, a common fragmentation pattern for substituted 1H,6H-pyrano[2,3-c]pyrazol-6-ones involves the initial elimination of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom and subsequent rearrangement. researchgate.net While the specific fragmentation of this compound would need to be experimentally determined, analogous fragmentation behaviors in related pyran-containing heterocyclic systems suggest that cleavage of the pyranone ring is a likely primary fragmentation event.

Interactive Table: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₈H₇NO₂ biosynth.com
Molecular Weight 149.15 g/mol biosynth.comcymitquimica.com
Ionization Mode Electrospray Ionization (ESI) is commonly used for such compounds. ktu.edu
Expected [M+H]⁺ Ion m/z 150.0550Calculated

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. mdpi.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the positions of the individual atoms. mdpi.com

The crystal structure of a related compound, 5H-1-Benzothiopyrano[2,3-b]pyridin-5-one, was determined to be monoclinic. nih.gov The analysis of this compound would similarly reveal its crystal system, space group, and unit cell dimensions. mdpi.com Furthermore, the analysis would confirm the planar or non-planar nature of the fused ring system and provide insight into the intermolecular forces, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. nih.gov For example, in the crystal structure of a pyrano[2,3-d]pyrimidine derivative, hydrogen bonding between the pyrimidine (B1678525) rings of adjacent molecules was observed. ijcce.ac.ir

Interactive Table: Expected Crystallographic Parameters for this compound (Hypothetical)

Parameter Description Significance
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.Provides fundamental information about the packing of molecules in the solid state.
Space Group The space group defines the symmetry operations that can be applied to the unit cell.Determines the arrangement of molecules within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) These parameters define the size and shape of the unit cell.Allows for the calculation of the crystal density.
Bond Lengths and Angles Precise measurements of the distances between atoms and the angles between bonds.Confirms the covalent structure and reveals any structural strain.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and π-π stacking.Explains the stability and physical properties of the crystal.

Spectroscopic Data Interpretation Methodologies

The interpretation of spectroscopic data is a critical step in structural elucidation. It involves the correlation of spectral features with specific structural elements of the molecule. For this compound, a combination of spectroscopic techniques would be employed.

The interpretation of the data from HRMS and X-ray crystallography is complemented by other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the pyridine and pyran rings would provide information about their electronic environment and connectivity. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. IR spectroscopy would identify the characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) group of the pyranone ring.

The collective analysis of data from these techniques allows for an unambiguous assignment of the structure of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can also be used to predict spectroscopic properties and aid in the interpretation of experimental data. ijcce.ac.irnih.gov

Theoretical and Computational Studies of 2h Pyrano 2,3 B Pyridin 3 4h One

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for the theoretical investigation of 2H-Pyrano[2,3-b]pyridin-3(4H)-one, offering a balance between computational cost and accuracy. Various functionals and basis sets have been utilized to model its properties.

Molecular Geometry Optimization and Electronic Structure

The optimization of the molecular geometry of this compound is a fundamental step in computational analysis. These calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

While specific bond lengths and angles for this compound are not detailed in the provided search results, computational studies on analogous pyranone and pyridine (B92270) derivatives are frequently performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain reliable geometric parameters. The electronic structure of the molecule, which governs its chemical properties, is also elucidated through these calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For related heterocyclic systems, DFT calculations have been employed to determine these orbital energies and the associated energy gap, providing insights into their electronic transitions and reactivity patterns.

Table 1: Frontier Molecular Orbital Properties (Illustrative for a related compound)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Atomic Charges and Reactivity Descriptors

The distribution of electron density within this compound can be analyzed through the calculation of atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. This information is vital for identifying electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other reagents.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Calculated Reactivity Descriptors (Illustrative for a related compound)

DescriptorValue
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66

Vibrational Frequencies and Spectroscopic Data Prediction

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values due to the neglect of anharmonicity and other factors in the theoretical model.

For pyridine-containing compounds, characteristic vibrational modes include C-H stretching, C=C and C=N stretching in the aromatic ring, and various in-plane and out-of-plane bending vibrations. The carbonyl group in the pyranone ring would also exhibit a characteristic stretching frequency.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

For instance, the synthesis of pyrano[2,3-b]pyran derivatives, a related class of compounds, has been studied computationally to understand the underlying cycloaddition reactions. These studies often involve identifying key intermediates and transition structures, which helps in optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Tautomerism and Conformational Analysis

This compound can potentially exist in different tautomeric forms due to the presence of the keto-enol system. Computational methods can be employed to determine the relative stabilities of these tautomers by calculating their energies. The tautomeric equilibrium can be influenced by factors such as the solvent environment, which can also be modeled computationally. Studies on related heterocyclic systems like hydroxypyridines have shown how computational analysis can predict the predominant tautomeric form in different phases.

Conformational analysis is another important aspect of computational studies, especially for non-planar ring systems. By calculating the energies of different conformers, the most stable spatial arrangement of the molecule can be identified. For pyran rings, different chair, boat, and twist-boat conformations can be investigated to determine the lowest energy conformer. This information is crucial for understanding the molecule's three-dimensional shape and how it interacts with other molecules.

Excited-State Properties and Photophysical Behavior (e.g., ESIPT)

Detailed experimental or computational analysis of the excited-state dynamics, general photophysical properties (such as absorption/emission spectra, quantum yields, and fluorescence lifetimes), or the potential for Excited-State Intramolecular Proton Transfer (ESIPT) for this compound could not be found.

However, studies on related heterocyclic systems highlight the potential for interesting photophysical behavior in this class of compounds. For instance, research on pyrano[2,3-c]pyrazole derivatives, which feature a different heterocyclic fusion, has demonstrated the occurrence of ESIPT, resulting in dual-band fluorescence. nih.gov Similarly, computational and experimental studies on various 2H-pyran-2-one mdpi.comijsrst.com and pyranoindole mdpi.com analogues have revealed significant solvatochromism and fluorescent properties. These findings in related families of compounds underscore the potential for rich photophysical characteristics in pyran-based heterocycles, though specific data for the this compound scaffold remains uncharacterised in the available literature.

Molecular Docking Studies for Biological Target Interactions (in vitro mechanistic insights)

Molecular docking studies specifically investigating the interaction of this compound with biological targets were not identified in the literature search. Computational and in vitro studies on related isomers and analogues have been conducted, providing mechanistic insights for those specific scaffolds.

For example, derivatives of the isomeric pyrano[3,2-c]pyridine scaffold have been the subject of molecular docking studies to explore their cytotoxic activity against cancer cell lines. These computational models investigated interactions with targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg

In other related systems, derivatives of pyrano[2,3-d]pyrimidine have been docked into the active site of Poly(ADP-ribose) polymerase-1 (PARP-1) to understand their inhibitory mechanism. rsc.orgnih.gov Furthermore, various pyrano[2,3-c]pyrazole derivatives have been computationally evaluated against targets like the main protease (Mpro) of SARS-CoV-2 and bacterial enzymes such as E. coli MurB and S. aureus DNA gyrase B. mdpi.comnanobioletters.combiointerfaceresearch.com

These studies on related but structurally different molecules indicate that the broader pyranopyridine framework is of significant interest in medicinal chemistry for targeting various enzymes and receptors. However, without specific docking or in vitro studies for this compound, its potential biological targets and interaction mechanisms remain speculative.

Derivatives and Analogues of 2h Pyrano 2,3 B Pyridin 3 4h One

Synthesis and Characterization of Substituted Pyrano[2,3-B]pyridine Systems

The synthesis of substituted pyrano[2,3-b]pyridine systems often involves multicomponent reactions, which offer an efficient and atom-economical approach to complex molecules. For instance, spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives can be synthesized through a cyclo-condensation reaction.

One notable synthesis involves the reaction of an amino cyano spiro pyran derivative, specifically 3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile, with various arylidene malononitrile (B47326) derivatives. This reaction is typically carried out in ethanol (B145695) with piperidine (B6355638) as a catalyst, under reflux conditions for an extended period. The resulting fused pyrano[2,3-b]pyridine derivatives are characterized using spectroscopic methods such as FT-IR, NMR, and elemental analysis.

The formation of these complex structures is proposed to proceed through a series of condensation and cyclization reactions. The synthesized compounds often exhibit interesting biological activities, which are attributed to the unique combination of the pyran, isatin, and pyridine (B92270) moieties within the spiro heterocyclic system.

Pyrano[2,3-B]pyridine in Fused Heterocyclic Systems

The pyrano[2,3-b]pyridine framework is a key building block for the construction of various fused heterocyclic systems. These reactions often leverage the reactivity of the pyranone ring and adjacent functional groups to form new rings, leading to a diverse range of molecular architectures with potential applications in various fields of chemistry and biology.

Pyrano[2,3-c]pyrazole derivatives are a prominent class of compounds synthesized from pyran-containing precursors. These are often prepared through multicomponent reactions (MCRs) which are valued for their efficiency and adherence to the principles of green chemistry. nih.gov

A common approach involves the four-component condensation of a hydrazine (B178648) hydrate, an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) or malononitrile, and an aromatic aldehyde. nih.govarakmu.ac.ir Various catalysts have been employed to facilitate this reaction, including tin(II) chloride, L-tyrosine, nano-SiO2, and pyrophosphate (Na2CaP2O7), often under microwave irradiation or ultrasonic conditions to improve yields and reduce reaction times. nih.govarakmu.ac.ir For example, using SnCl2 as a catalyst with microwave irradiation can produce the desired product in 25 minutes with an 88% yield, a significant improvement over conventional heating. nih.gov

The reaction mechanism typically involves the in-situ formation of a pyrazolone (B3327878) intermediate, followed by a Knoevenagel condensation and subsequent Michael addition and cyclization. nih.gov The resulting pyrano[2,3-c]pyrazole scaffold can be further modified. For instance, methylation of a 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one can yield a 5-methoxy derivative. nih.gov

The structural characterization of these compounds is thoroughly established using spectroscopic techniques such as 1H, 13C, and 15N NMR, as well as HRMS and single-crystal X-ray diffraction. nih.gov

Starting MaterialsCatalyst/ConditionsProductYieldReference
Hydrazine hydrate, ethyl acetoacetate, malononitrile, aromatic aldehydeSnCl2, microwave irradiationPyrano[2,3-c]pyrazole derivative88% nih.gov
Hydrazine hydrate, ethyl acetoacetate, malononitrile, aromatic aldehydeL-tyrosine, microwave irradiationPyrano[2,3-c]pyrazole derivative- nih.gov
Hydrazine hydrate, ethyl acetoacetate, malononitrile, aromatic aldehydeNa2CaP2O7, refluxPyrano[2,3-c]pyrazole derivative93-95% arakmu.ac.ir
1-Phenyl-1H-pyrazol-3-ol, 4'-substituted (hetero)aryl aldehydesEthanolic NaOH, 55°C(E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones36-95% nih.gov

Table 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

The synthesis of pyrano[3,2-c]pyridines, isomeric to the [2,3-b] fused system, has been approached through various synthetic methodologies, including traditional reactions, microwave-assisted methods, and multicomponent reactions. africanjournalofbiomedicalresearch.com These compounds are recognized for their potential as antibacterial, antifungal, and anticancer agents. researchgate.net

One synthetic route involves the reaction of 3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one with ethyl cyanoacetate (B8463686) to yield a 2H-pyrano[3,2-c]pyridine-3-carbonitrile derivative. ekb.eg Further functionalization of the pyrano[3,2-c]pyridine core can be achieved through reactions such as N-acetylation, interaction with chloroacetyl chloride, and reaction with DMFDMA or triethyl orthoformate. ekb.eg

Another approach is the synthesis of pyrano[3,2-c]quinolone derivatives, which are structurally related to pyrano[3,2-c]pyridines. These can be prepared via a one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov The reaction proceeds through a base-catalyzed Knoevenagel condensation followed by a Michael addition and cyclization. nih.gov

The synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-ones has also been reported, starting from 4-hydroxy-6-methyl-2H-pyran-2-one, two molecules of an amine, and a β-nitrostyrene. researchgate.net

Starting MaterialsReaction/ConditionsProductReference
3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one, ethyl cyanoacetate-2H-Pyrano[3,2-c]pyridine-3-carbonitrile derivative ekb.eg
2,4-dihydroxy-1-methylquinoline, malononitrile, aromatic aldehydesOne-pot multicomponent condensationPyrano[3,2-c]quinolone derivative nih.gov
4-hydroxy-6-methyl-2H-pyran-2-one, two amine molecules, β-nitrostyrene-Poly-substituted pyrrolo[3,2-c]pyridin-4-one researchgate.net

Table 2: Synthesis of Pyrano[3,2-c]pyridine and Related Isomers

Information on the direct synthesis and characterization of the fused pyrrolo[2,3-d]pyrano[2,3-b]pyridine system is not available in the provided search results.

The fusion of pyran rings with thiazole (B1198619) and pyrimidine (B1678525) moieties leads to the formation of pyrano[2,3-d]thiazole and pyrano[2,3-d]pyrimidine derivatives, respectively.

Pyrano[2,3-d]thiazole Derivatives: The synthesis of pyrano[2,3-d]thiazoles can be achieved through the cyclocondensation of 2-cyanomethyl-4-thiazolidinone with tetracyanoethylene, which furnishes a pyrano[2,3-d]thiazole derivative. researchgate.net Another route involves the reaction of 2-cyanomethyl-4-thiazolinone with salicylaldehyde (B1680747) to yield a benzo[e]pyrano[2,3-d]thiazole derivative. researchgate.net The interaction of a benzylidene derivative of 2-cyanomethyl-4-thiazolinone with benzylidenemalononitriles in the presence of piperidine affords thiazolo[3,2-a]pyridines. researchgate.net

A review on the synthesis of pyrano[2,3-d]thiazole highlights various methods, including the reaction of rhodanines with cinnamonitrile (B126248) derivatives in the presence of a catalyst like piperidine. researchgate.net

Pyrano[2,3-d]pyrimidine Derivatives: Pyrano[2,3-d]pyrimidine derivatives are often synthesized via one-pot three-component condensation reactions. researchgate.net A common method involves the reaction of barbituric acid or thiobarbituric acid, malononitrile, and various aromatic aldehydes. researchgate.netnih.gov These reactions can be facilitated by catalysts such as dibutylamine (B89481) (DBA) in aqueous ethanol or nanostructure catalysts like Fe3O4, ZnO, or Mn3O4. researchgate.netnih.gov

A green synthetic approach for pyrano[2,3-d]pyrimidines involves using magnetized deionized water as a solvent under catalyst-free conditions. researchgate.net This method is noted for its simplicity, low cost, and high yields. researchgate.net The reaction of 6-aminouracil (B15529) derivatives with malononitrile and aldehydes is another pathway to pyrido[2,3-d]pyrimidines, which are structurally related. nih.gov

Fused SystemStarting MaterialsCatalyst/ConditionsProductReference
Pyrano[2,3-d]thiazole2-cyanomethyl-4-thiazolidinone, tetracyanoethylene-Pyrano[2,3-d]thiazole derivative researchgate.net
Pyrano[2,3-d]pyrimidineBarbituric acid, malononitrile, aromatic aldehydesDibutylamine (DBA), aqueous ethanolAnnulated pyrano[2,3-d]pyrimidine researchgate.net
Pyrano[2,3-d]pyrimidineThiobarbituric acid, malononitrile, p-chlorobenzaldehydeFe3O4, ZnO, or Mn3O4 nanoparticlesPyrano[2,3-d]pyrimidine derivative nih.gov
Pyrido[2,3-d]pyrimidine6-aminouracil, malononitrile, aldehydesMagnetized deionized waterPyrido[2,3-d]pyrimidine derivative researchgate.net

Table 3: Synthesis of Pyrano[2,3-d]thiazole and Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[3,2-c]chromenes represent another important class of fused heterocyclic systems derived from pyran-based precursors. These compounds have been synthesized through various strategies, often involving multicomponent reactions.

An enantioselective synthesis of pyrano[3,2-c]chromenes has been achieved through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, yielding optically active products in high yields and enantioselectivities. rsc.org

The multicomponent synthesis of new pyrano[3,2-c]chromene-diones has been reported using a nanocomposite catalyst, Fe3O4@SiO2-propyl covalented dapsone-copper complex, in a green and efficient manner. frontiersin.org Another method involves the reaction of 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione with aldehydes and malononitrile in the presence of a base like morpholine (B109124) or triethylamine (B128534). researchgate.net

The synthesis of pyrano[2,3-f]chromene derivatives bearing a 1,3,4-oxadiazole (B1194373) ring has also been described, starting from a coumarin (B35378) derivative. nih.gov Furthermore, the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles can lead to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety or recyclization to pyrazolones. beilstein-journals.org

Starting MaterialsCatalyst/ConditionsProductReference
4-hydroxy-2H-chromen-2-ones, malononitrilesOrganocatalystOptically active pyrano[3,2-c]chromenes rsc.org
4-hydroxycoumarin, indandione, aromatic aldehydesFe3O4@SiO2-propyl@dapsone-Cu nanocompositePyrano[3,2-c]chromene-diones frontiersin.org
4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione, aldehydes, malononitrileMorpholine or Et3NPyrano[3,2-c]chromenes researchgate.net
Coumarin derivative, diethyl ethoxymethylene malonate-Pyrano[2,3-f]chromene derivative nih.gov
2H-furo[3,2-b]pyran-2-ones, aliphatic amines-2H-furo[3,2-b]pyran-2,7(3H)-diones beilstein-journals.org

Table 4: Synthesis of Pyrano[3,2-c]chromenes and Other Fused Systems

Lack of Sufficient Data for "2H-Pyrano[2,3-B]pyridin-3(4H)-one"

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is insufficient specific data available for the chemical compound This compound to generate the requested article. The search for detailed structure-activity relationship (SAR) studies, including design principles for modulating biological target interactions and evaluations of in vitro enzyme or receptor interactions, did not yield the necessary in-depth research findings for this particular molecule.

While research exists for the broader class of pyranopyridines and other related heterocyclic systems, the explicit focus on "this compound" as mandated by the user's instructions could not be met. The available literature primarily discusses different isomers, derivatives, or related scaffolds, and does not provide the specific data points required to construct a scientifically accurate and detailed article as per the provided outline.

Therefore, to maintain the integrity of the requested scientific accuracy and strict adherence to the specified compound, the article on the "" cannot be produced at this time due to the absence of foundational research data.

Advanced Research Applications of 2h Pyrano 2,3 B Pyridin 3 4h One Scaffolds

Role as Building Blocks in Complex Molecule Synthesis

The fused pyran and pyridine (B92270) ring system inherent in 2H-pyrano[2,3-b]pyridin-3(4H)-one and its isomers provides a versatile platform for the synthesis of more complex molecular architectures. While specific examples detailing the use of this compound in the synthesis of highly complex natural products are not extensively documented in publicly available research, the broader class of pyranopyridines is well-established as a valuable precursor for a variety of functionalized molecules. africanjournalofbiomedicalresearch.comresearchgate.net

Derivatives of the closely related pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine scaffolds are recognized for their utility in constructing compounds with significant pharmacological properties. africanjournalofbiomedicalresearch.comacs.org These scaffolds serve as key intermediates in the development of new therapeutic agents. The synthesis of these systems is often achieved through multicomponent reactions, highlighting their accessibility and the potential for creating diverse molecular libraries. acs.org For instance, pyranopyrazoles, which share a similar fused heterocyclic structure, are considered important building blocks for biologically active compounds and are often synthesized via multicomponent reactions that efficiently form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov

The reactivity of the this compound core, with its ketone functionality and the electronic nature of the fused pyridine ring, allows for a range of chemical transformations. These can include condensations, additions, and ring-opening reactions, which can be exploited to introduce new functional groups and build more elaborate molecular frameworks. The study of related furo[3,2-b]pyran-2-ones demonstrates that such fused systems can undergo selective reactions with nucleophiles, leading to either functionalized enamines or recyclization to form different heterocyclic systems. beilstein-journals.org This suggests a similar potential for the this compound scaffold to act as a precursor to a variety of complex heterocyclic structures.

Supramolecular Chemistry and Self-Assembly Potential

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. While specific studies on the self-assembly of this compound are not prevalent in the literature, the molecular structure possesses key features that suggest a potential for forming supramolecular assemblies.

The presence of a carbonyl group (C=O) and a pyridine nitrogen atom allows for the formation of hydrogen bonds, which are fundamental interactions in directing self-assembly. researchgate.net Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, another significant non-covalent force. researchgate.net The interplay of these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

Studies on related halogenated pyridinium (B92312) salts have demonstrated the importance of various non-covalent interactions, including hydrogen bonding, halogen bonding, and anion-π interactions, in their crystal packing. nih.gov For instance, the analysis of crystal structures often reveals how intermolecular forces dictate the molecular arrangement. researchgate.net In the absence of experimental data for this compound, computational methods such as Hirshfeld surface analysis could be employed to predict the dominant intermolecular interactions and the potential for self-assembly. nih.govrsc.org The understanding of these non-covalent interactions is crucial as they can influence the material's mechanical and responsive properties. researchgate.net

Catalytic Applications within Organic Synthesis

The application of heterocyclic compounds as catalysts in organic synthesis is a rapidly growing area of research. While the direct use of this compound as a catalyst is not widely reported, derivatives of the closely related 4H-pyrano[2,3-b]pyridine have been successfully employed as organocatalysts.

In one study, novel hybrid compounds containing both 1,4-dihydropyridine (B1200194) and 4H-pyran moieties were synthesized using an organocatalyst. researchgate.net This research highlights the potential of the pyranopyridine framework to facilitate chemical transformations. Specifically, the synthesis of hybrid 4H-pyrano[2,3-b]pyridine derivatives was achieved through a cycloaddition reaction catalyzed by an organocatalyst. researchgate.net The study explored the optimization of reaction conditions, including the catalyst type, solvent, and temperature, to achieve good yields of the desired bicyclic products. researchgate.net

The catalytic activity of such scaffolds can be attributed to the presence of both Lewis basic sites (the pyridine nitrogen) and Brønsted acidic or basic sites that can be introduced through functionalization. This bifunctionality can be advantageous in activating substrates and controlling the stereoselectivity of reactions. The successful use of related pyranopyridine structures as organocatalysts suggests that the this compound scaffold could also be a promising candidate for development into a new class of catalysts.

Catalyst Reaction Type Product Yield (%) Reference
(S)-5-benzyl-2,2,3-trimethyl-imidazolidin-4-one monohydrochlorideCycloaddition4H-pyrano[2,3-b]pyridine derivatives43-68 researchgate.net

Optoelectronic and Charge Transport Property Investigations

The investigation of the optical and electronic properties of novel organic materials is crucial for their application in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While specific data on the optoelectronic and charge transport properties of this compound is limited, studies on related fused heterocyclic systems provide insights into the potential of this scaffold.

For instance, the photophysical properties of fluorescent pyranoindole congeners have been investigated. mdpi.com These studies revealed that the fusion of pyran and indole (B1671886) rings can lead to compounds with moderate to high quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes and materials. mdpi.com The emission properties were found to be dependent on the solvent polarity, indicating a charge-transfer character in the excited state. mdpi.com

Quantum chemical calculations are often employed to understand the absorption and emission properties of such molecules. mdpi.com While experimental data is scarce for this compound, predicted properties for related structures, such as 2-(4-bromophenyl)pyrano[3,2-b]pyridin-4-one, are available in databases like PubChem, though these are computational and not experimentally verified. uni.lu The synthesis and characterization of platinum(II) complexes with fluorescent di-2-pyridylmethane ligands also demonstrate how the incorporation of pyridine-containing ligands can lead to materials with interesting photophysical properties. nih.gov These findings suggest that the this compound scaffold, with its combination of an electron-donating pyran ring and an electron-accepting pyridine ring, could possess interesting photophysical properties worthy of further investigation for applications in materials science.

Conclusion and Future Research Directions

Current Challenges in Synthesis and Mechanistic Understanding

The synthesis of fused heterocyclic systems like 2H-pyrano[2,3-b]pyridin-3(4H)-one is often accompanied by specific challenges that can impact reaction efficiency, yield, and purity. A fundamental issue in the chemistry of 2H-pyrans is the inherent instability of the pyran ring, which can exist in equilibrium with an open-chain valence isomer, a 1-oxatriene mdpi.com. Fusion to another ring, such as pyridine (B92270), helps to stabilize the cyclic form, yet careful consideration of reaction conditions is paramount mdpi.com.

Key challenges include:

Reaction Control and Selectivity: The synthesis of pyranone-fused systems can be highly dependent on the nature of the starting materials and reagents. For instance, in reactions involving related furo[3,2-b]pyran-2-ones, the type of N-nucleophile used dictates the reaction's direction, leading either to the desired product or to complex recyclization and ring-opening events beilstein-journals.org. The presence of electron-donating or withdrawing groups on the precursors can also significantly influence the reactivity and outcome of the synthesis beilstein-journals.orgacs.org.

Mechanistic Clarity: A complete understanding of the reaction mechanisms for the formation of these fused systems is not always available. While plausible mechanisms, such as those involving intramolecular O-cyclization or domino sequences of addition-elimination and cyclization, have been proposed acs.orgnih.gov, a deeper mechanistic insight is needed. This lack of clarity can hinder the optimization of existing methods and the rational design of new, more efficient synthetic pathways. For example, the formation of 2H-pyranones via domino reactions involves the generation of a key 2-imino-2H-pyran intermediate, which then participates in further transformations acs.orgnih.gov. Understanding and controlling the fate of such intermediates is crucial.

Emerging Trends and Promising Avenues for Future Research

The field of heterocyclic chemistry is continuously evolving, with new trends shaping the future of synthetic strategies for compounds like this compound.

Emerging Trends:

Efficiency and Atom Economy: There is a strong trend towards the development of one-pot and multicomponent reactions to improve synthetic efficiency. bcrcp.ac.innih.gov An efficient one-pot, two-step process for synthesizing 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones using pyridinium (B92312) hydrochloride has been reported, demonstrating scalability and applicability for creating analogues. researchgate.net

Green Chemistry: The principles of green chemistry are becoming increasingly important. This includes the use of reusable catalysts and more environmentally benign reaction conditions, which are being explored for the synthesis of pyridine-based systems nih.gov.

Biologically-Oriented Synthesis: A significant driver for research into fused pyran and pyridine systems is their potential as scaffolds for biologically active molecules. Recent studies have focused on designing and synthesizing derivatives of related pyranopyridines and pyranopyrazoles as potential anticancer agents and enzyme inhibitors. nih.govnih.gov

Promising Avenues for Future Research:

Exploration of Biological Activity: A major avenue for future work is the systematic synthesis and biological screening of this compound derivatives. The structural similarity to other biologically active pyranopyridines suggests this scaffold could be a valuable starting point for drug discovery programs. nih.gov

Mechanistic Investigations: In-depth experimental and computational studies are needed to elucidate the precise reaction mechanisms. This knowledge will enable chemists to better control reaction outcomes, suppress side reactions, and design novel synthetic routes with greater predictability.

Expansion of Substrate Scope: Future work should focus on expanding the range of starting materials for known efficient syntheses to generate a wider diversity of substituted this compound derivatives.

Potential for Novel Methodologies and Derivatization Strategies

The development of novel synthetic methods and the strategic derivatization of the core this compound structure are critical for unlocking its full potential.

Novel Methodologies:

Domino and Cascade Reactions: Domino protocols, which involve a series of consecutive reactions in a single operation, are a highly efficient strategy for building molecular complexity. acs.orgnih.gov Adapting cascade reactions, such as the carbonylation-Sonogashira-cyclization used for other aza-chromones, could provide new, efficient entries to the pyrano[2,3-b]pyridine core. researchgate.net

Advanced Catalysis: The exploration of novel catalytic systems, including nanocatalysts, offers a promising path to developing milder and more efficient syntheses of pyridine-fused heterocycles nih.gov.

Derivatization Strategies: A key area for future research is the functionalization of the this compound scaffold to create libraries of new compounds. The compatibility of existing syntheses with various functional groups provides a solid foundation for this work researchgate.net.

Post-Synthetic Modification: A powerful strategy involves the chemical modification of the pre-formed heterocyclic system. For example, a method used for the related pyrano[2,3-c]pyrazole system involves converting a hydroxyl group into a triflate. This triflate derivative can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents at that position nih.gov. This approach is highly transferable and could be used to create diverse libraries of this compound derivatives.

Hybrid Molecule Design: Another promising strategy is the creation of hybrid molecules by linking the pyrano[2,3-b]pyridine scaffold to other pharmacologically relevant moieties. This approach has been successfully used to create novel bifunctional products containing both allomaltol and pyrazolone (B3327878) cores, which may exhibit unique biological properties beilstein-journals.org.

The table below summarizes some of the key synthetic strategies and their potential applications in the context of pyranopyridine synthesis.

Synthetic StrategyDescriptionPotential Application for this compoundReference
One-Pot Deprotection-CyclizationA two-step process performed in a single pot, starting from substituted 2-alkoxynicotinates and acetophenones to form the fused ring system.Efficient, scalable synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones. researchgate.net
Domino ReactionsA multi-reaction sequence where subsequent reactions occur as a consequence of the functionality generated in the previous step.Could enable the rapid construction of complex, substituted pyranopyridine systems from simple starting materials. acs.orgnih.gov
Pd-Catalyzed Cross-CouplingFunctionalization of a triflate-activated heterocyclic core via Suzuki, Heck, or Sonogashira reactions to introduce new C-C bonds.A powerful post-synthesis derivatization strategy to create diverse libraries of substituted analogues for screening. nih.gov
Multicomponent ReactionsReactions where three or more starting materials combine in a single operation to form a product containing substantial portions of all reactants.Highly efficient method for generating molecular diversity and building libraries of pyranopyridine derivatives. bcrcp.ac.innih.gov

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